molecular formula C10H14O2 B2773610 3-[(Propan-2-yloxy)methyl]phenol CAS No. 1344687-72-4

3-[(Propan-2-yloxy)methyl]phenol

Cat. No.: B2773610
CAS No.: 1344687-72-4
M. Wt: 166.22
InChI Key: ZCFOQLUAHHYQNU-UHFFFAOYSA-N
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Description

3-[(Propan-2-yloxy)methyl]phenol is an organic compound with the molecular formula C₉H₁₂O₂ It is a phenol derivative where the hydroxyl group is substituted with a propan-2-yloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Propan-2-yloxy)methyl]phenol typically involves the reaction of phenol with propan-2-yloxy methyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

C6H5OH+CH3CH(OCH3)ClC6H4(OCH3)CH2OH+NaCl\text{C}_6\text{H}_5\text{OH} + \text{CH}_3\text{CH}(\text{OCH}_3)\text{Cl} \rightarrow \text{C}_6\text{H}_4(\text{OCH}_3)\text{CH}_2\text{OH} + \text{NaCl} C6​H5​OH+CH3​CH(OCH3​)Cl→C6​H4​(OCH3​)CH2​OH+NaCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3-[(Propan-2-yloxy)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

3-[(Propan-2-yloxy)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The parent compound with a hydroxyl group attached to a benzene ring.

    3-Methoxyphenol: A similar compound where the hydroxyl group is substituted with a methoxy group.

    3-Ethoxyphenol: Another similar compound with an ethoxy group substitution.

Uniqueness

3-[(Propan-2-yloxy)methyl]phenol is unique due to the presence of the propan-2-yloxy methyl group, which imparts specific chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and potential biological activities, making it distinct from other phenol derivatives.

Biological Activity

3-[(Propan-2-yloxy)methyl]phenol, also known as 3-(isopropoxy)methylphenol, is an organic compound characterized by its phenolic structure and ether linkage. With the molecular formula C₁₀H₁₄O₂, this compound has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic pathways. This article aims to explore the biological activity of this compound through a comprehensive review of existing literature, including data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a hydroxyl group (-OH) and an ether functional group, which contribute to its moderate lipophilicity and reactivity. The specific substitution at the 3-position on the phenolic ring is crucial for its biological activity.

Chemical Structure

C6H4(OH)(OCH(CH3)2)CH2CH3\text{C}_6\text{H}_4(\text{OH})(\text{O}-\text{CH}(\text{CH}_3)_2)-\text{CH}_2-\text{CH}_3

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. Its structural similarity to other phenolic compounds allows it to interact with various biological targets involved in inflammatory processes. For instance, studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the synthesis of pro-inflammatory mediators.

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has been evaluated for its analgesic potential. It appears to modulate pain pathways by interacting with receptors involved in pain perception, similar to other known analgesics.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Preliminary studies indicate that it could protect neuronal cells from oxidative stress-induced damage, making it a candidate for further investigation in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructure TypeUnique Features
4-(Propan-2-yloxy)phenol Para-substituted phenolExhibits stronger anti-inflammatory properties
3-(Isopropyl)phenol Isopropyl-substituted phenolKnown for potent analgesic effects
4-Chloro-3-(propan-2-yloxymethyl)phenol Chlorinated derivativeEnhanced lipophilicity and potential for higher bioactivity

The unique aspect of this compound lies in its specific position of substitution on the phenolic ring, influencing both its biological activity and chemical reactivity compared to similar compounds.

Study on Anti-inflammatory Activity

A study conducted by researchers evaluated the anti-inflammatory effects of this compound in a mouse model of inflammation. The results indicated a significant reduction in paw edema when treated with the compound compared to control groups. The mechanism was attributed to the inhibition of COX enzymes and reduced production of pro-inflammatory cytokines.

Neuroprotection Research

Another investigation focused on the neuroprotective effects of this compound using cultured neuronal cells exposed to oxidative stress. The findings revealed that treatment with this compound led to decreased cell death and reduced levels of reactive oxygen species (ROS), suggesting its potential application in neurodegenerative disease models.

Properties

IUPAC Name

3-(propan-2-yloxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8(2)12-7-9-4-3-5-10(11)6-9/h3-6,8,11H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFOQLUAHHYQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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